5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring and a pyrazine ring, making it a part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclization, ring annulation, and cycloaddition are some of the methods used to synthesize pyrrolopyrazine derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring. Common reagents and conditions for these reactions include solvents like methanol or ethanol and catalysts such as palladium on carbon.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying antimicrobial and antiviral properties.
Industry: It can be used in the production of pharmaceuticals and other bioactive compounds
Mechanism of Action
The exact mechanism of action for 5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and antimicrobial activity. The compound’s structure allows it to bind to specific enzymes and receptors, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities. Compared to these compounds, 5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile stands out due to its unique combination of a pyrrolidine ring and a pyrazine ring, which may contribute to its distinct biological activities.
Properties
IUPAC Name |
5-[2-(3-hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-13(5-3-7-18)4-2-6-17(13)12-10-15-11(8-14)9-16-12/h9-10,18H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSPHMSVQKIRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C2=NC=C(N=C2)C#N)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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